molecular formula C24H21ClN6O2S B2529419 3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-41-8

3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2529419
M. Wt: 492.98
InChI Key: BEYIFUGNLIKLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C24H21ClN6O2S and a molecular weight of 492.981. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as indole derivatives have been synthesized for various biological activities2. Protodeboronation of alkyl boronic esters has also been reported, which might be relevant depending on the synthetic route3.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, the compound contains several functional groups including a chlorophenyl group, a pyrimidinylpiperazine group, and a quinazolinone group1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. However, general reactions of carbonyl compounds could potentially apply, as the compound contains a carbonyl group4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, it is known that the compound has a molecular weight of 492.981.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical substance, appropriate safety measures should be taken when handling and storing the compound.


Future Directions

The future directions for research on this compound are not specified in the search results. However, given its complex structure and the presence of several functional groups, it could be of interest in various areas of chemical and pharmaceutical research.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. Further research and consultation with experts in the field are recommended for a more comprehensive understanding.


properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O2S/c25-18-5-2-16(3-6-18)15-31-22(33)19-7-4-17(14-20(19)28-24(31)34)21(32)29-10-12-30(13-11-29)23-26-8-1-9-27-23/h1-9,14H,10-13,15H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYIFUGNLIKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

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